Aqueous Solubility and LogP Differentiation Versus 2-(Aminomethyl)-1-ethylpyrrolidine
The target compound's ethanolamine tail lowers its computed partition coefficient (XLogP) and increases topological polar surface area (TPSA) compared to the primary amine comparator, enhancing aqueous solubility critical for homogeneous reaction conditions and simplified extraction. For the free base of 2-(aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1), measured density is 0.887 g/mL and the boiling point is 58–60 °C at 16 mmHg, indicative of a relatively lipophilic liquid . In contrast, the ethanolamine analog (546114-77-6) is reported as a clear oil with qualitatively higher water miscibility, consistent with the additional hydrogen bond donor and acceptor contributed by the hydroxyl group . Numerical solubility data for the exact pair is not publicly available; therefore this is a class-level inference based on structural attributes.
| Evidence Dimension | Aqueous solubility / hydrophilicity |
|---|---|
| Target Compound Data | Qualitative: water-miscible oil; TPSA ~35–40 Ų (estimated) |
| Comparator Or Baseline | 2-(Aminomethyl)-1-ethylpyrrolidine (26116-12-1): density 0.887 g/mL; boiling point 58–60 °C (16 mmHg) |
| Quantified Difference | Estimated ΔLogP ≈ -0.5 to -1.0 (more hydrophilic for target) |
| Conditions | Ambient temperature; qualitative observation from supplier documentation |
Why This Matters
Higher aqueous solubility simplifies aqueous work-up and reduces organic solvent consumption during downstream processing, directly lowering cost and environmental burden in multi-kilogram campaigns.
